Acetic acid, bromo, 1,1-dimethylpropyl ester
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Overview
Description
Acetic acid, bromo, 1,1-dimethylpropyl ester is an organic compound with the molecular formula C7H13BrO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, bromo, 1,1-dimethylpropyl ester can be synthesized through the esterification of acetic acid with 1,1-dimethylpropyl alcohol in the presence of a brominating agent. The reaction typically involves the use of a mineral acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include refluxing the reactants in a suitable solvent, such as benzene, to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, bromo, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different esters.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of different esters or amides.
Reduction: Formation of 1,1-dimethylpropyl alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Acetic acid, bromo, 1,1-dimethylpropyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, bromo, 1,1-dimethylpropyl ester involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom serves as a leaving group in substitution reactions, allowing the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, bromo-, 1,1-dimethylethyl ester: Similar in structure but with a different alkyl group.
Acetic acid, tribromo, 1,1-dimethylpropyl ester: Contains additional bromine atoms, leading to different chemical properties.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
2-methylbutan-2-yl 2-bromoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-4-7(2,3)10-6(9)5-8/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEJWGLFBZOLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424113 |
Source
|
Record name | Acetic acid, bromo-, 1,1-dimethylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82823-34-5 |
Source
|
Record name | Acetic acid, bromo-, 1,1-dimethylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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